2,8-Bis(3-bromophenyl)dibenzo[b,d]furan
CAS No.:
Cat. No.: VC16779720
Molecular Formula: C24H14Br2O
Molecular Weight: 478.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H14Br2O |
|---|---|
| Molecular Weight | 478.2 g/mol |
| IUPAC Name | 2,8-bis(3-bromophenyl)dibenzofuran |
| Standard InChI | InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H |
| Standard InChI Key | GGGHGWGYAYYXMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Properties
The compound’s structure consists of a dibenzofuran backbone—a fused system of two benzene rings and a central furan ring—modified by 3-bromophenyl groups at positions 2 and 8 . This arrangement creates a planar molecular geometry, as evidenced by X-ray crystallography studies of analogous dibenzofuran derivatives, which exhibit root-mean-square (r.m.s.) deviations of ≤0.0803 Å from planarity . The bromine atoms introduce significant steric and electronic effects, altering the compound’s solubility, polarizability, and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 478.2 g/mol | |
| IUPAC Name | 2,8-bis(3-bromophenyl)dibenzofuran | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br | |
| Standard InChIKey | GGGHGWGYAYYXMT-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan involves sequential coupling and functionalization reactions. A typical route begins with the Ullmann coupling of dibenzofuran with 3-bromophenylboronic acid under palladium catalysis . Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reaction rates and minimize side products. Recent advancements utilize lithiation strategies, where dibenzofuran is treated with butyllithium to generate a dilithiated intermediate, which subsequently reacts with 3-bromophenyl electrophiles .
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ullmann Coupling | Pd(PPh₃)₄ | DMF | 72 | |
| Lithiation-Electrophile | n-BuLi | THF | 68 | |
| Suzuki-Miyaura | PdCl₂(dppf) | Dioxane | 65 |
Challenges in Selectivity and Purification
Achieving regioselective bromination at the 3-position of the phenyl groups remains a key challenge. Over-bromination and isomer formation are common side reactions, necessitating careful control of stoichiometry and temperature. Chromatographic purification using silica gel or alumina is typically required to isolate the desired product, with yields ranging from 65% to 72% under optimized conditions .
Chemical Reactivity and Functionalization
Electrophilic Substitution and Cross-Coupling
Applications in Advanced Materials and Biomedicine
Organic Electronics
The compound’s planar structure and electron-deficient aromatic system make it a promising candidate for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its high thermal stability (decomposition temperature >300°C) and tunable HOMO-LUMO gaps (~3.1–3.5 eV) enable efficient hole/electron transport in thin-film devices .
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